(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide

Catalog No.
S1910794
CAS No.
529486-26-8
M.F
C19H22N2O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyr...

CAS Number

529486-26-8

Product Name

(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide

IUPAC Name

(2S)-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17-,18-/m0/s1

InChI Key

JVOUIFUIIPEWLM-BZSNNMDCSA-N

SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O

Medicinal Chemistry

The molecule contains a chiral center and various functional groups, suggesting potential for its development as a new drug candidate. The presence of a pyrrolidine ring and a carboxamide group are commonly found in bioactive molecules. However, no published research has been identified that explores this specific compound's medicinal properties [, ].

Organic Synthesis

The compound's structure showcases an interesting combination of aromatic rings, a hydroxyl group, and a cyclic amine. This could be of interest to synthetic chemists studying the development of new reactions or catalysts. However, there is no current research available exploring the synthesis or reactivity of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide itself [].

As a Reference Standard

Due to its specific stereochemistry, (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide could be valuable as a reference standard in analytical chemistry. Researchers developing new methods to separate or identify similar chiral molecules might find this compound useful. However, there is no confirmation of its use in this specific role [].

Typical for amides and alcohols:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Substitution Reactions: The nitrogen atom in the pyrrolidine ring can undergo nucleophilic substitution reactions.

These reactions are often facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

The biological activity of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide has been investigated using various computational methods. Predictions suggest potential activities including:

  • Antioxidant Activity: The compound may exhibit properties that neutralize free radicals, contributing to cellular protection against oxidative stress .
  • Anticancer Properties: Preliminary studies indicate that similar compounds often show cytotoxic effects against tumor cell lines .
  • Neuroprotective Effects: Compounds with similar structural motifs have been associated with neuroprotective activities, potentially influencing neurotransmitter systems .

Several synthetic routes can be employed to produce this compound:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as diphenylethanol and pyrrolidine derivatives.
  • Reagents and Conditions: Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation. The reaction conditions often require controlled temperatures and solvents like dichloromethane or dimethylformamide.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity levels.

The unique structure of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide lends itself to various applications:

  • Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting neurological disorders or cancers.
  • Research Tool: Used in studies exploring structure-activity relationships to optimize drug efficacy and safety profiles.

Interaction studies often utilize computational models to predict how this compound interacts with biological macromolecules:

  • Molecular Docking: This technique helps visualize binding interactions between the compound and target proteins or enzymes.
  • Quantitative Structure-Activity Relationship Models: These models analyze how variations in chemical structure influence biological activity, aiding in the design of more potent derivatives .

Several compounds share structural similarities with (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
(S)-N-(1-benzyl-2-hydroxyethyl)-pyrrolidinecarboxamideBenzyl substitutionAnticancer properties
(R)-N-(1-naphthyl-2-hydroxyethyl)-pyrrolidinecarboxamideNaphthyl substitutionNeuroprotective effects
(R)-N-(3-methoxyphenyl)-pyrrolidinecarboxamideMethoxy groupAntioxidant activity

Uniqueness

The uniqueness of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide lies in its specific stereochemistry and functional groups that enhance its potential biological activities compared to other structurally similar compounds. Its dual functionality as both an alcohol and an amide allows for diverse reactivity profiles that can be exploited in drug design.

The synthesis of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide represents a significant challenge in contemporary organic chemistry, requiring sophisticated methodologies that can achieve high levels of stereoselectivity while maintaining practical synthetic efficiency. This chiral pyrrolidinecarboxamide derivative, featuring multiple stereogenic centers, serves as both a valuable synthetic intermediate and a catalyst in asymmetric transformations [1] [2]. The development of effective synthetic routes has focused on two primary approaches: organocatalytic asymmetric synthesis and transition metal-mediated methodologies.

Organocatalytic Asymmetric Synthesis Routes

Organocatalytic methods have emerged as particularly powerful tools for the construction of pyrrolidinecarboxamide frameworks, offering advantages in terms of operational simplicity, environmental compatibility, and stereochemical control [3] [4]. These approaches leverage the inherent chirality of readily available organic molecules to induce asymmetry in key bond-forming reactions.

Proline-Mimetic Catalysis Mechanisms

The development of proline-mimetic catalysts has revolutionized the synthesis of complex pyrrolidine derivatives through enamine and iminium activation mechanisms [5] [4]. These catalytic systems operate through well-defined mechanistic pathways that enable precise control over both regio- and stereoselectivity.

The fundamental mechanism involves the formation of an enamine intermediate between the proline-mimetic catalyst and a carbonyl substrate [5]. This enamine species exhibits enhanced nucleophilicity at the α-carbon position, facilitating subsequent reactions with electrophilic partners. The enamine mechanism can be represented by the following transformation sequence:

$$ \text{Catalyst} + \text{Carbonyl Compound} \rightleftharpoons \text{Enamine Intermediate} + \text{H}_2\text{O} $$

$$ \text{Enamine Intermediate} + \text{Electrophile} \rightarrow \text{Product} + \text{Catalyst} $$

Research has demonstrated that pyrrolidine-based catalysts derived from natural amino acids exhibit remarkable efficiency in facilitating asymmetric transformations [4]. The stereochemical outcome of these reactions is predominantly determined by the facial selectivity of the enamine intermediate, which is influenced by the steric and electronic environment provided by the catalyst framework.

Optimization studies have revealed that the choice of catalyst structure significantly impacts both reaction efficiency and stereoselectivity. For instance, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide has shown exceptional performance in aldol reactions, achieving yields of 95% with enantioselectivities exceeding 99% and diastereoselectivities greater than 99:1 [6] [7]. The incorporation of sulfonamide functionality provides enhanced stability and improved solubility characteristics compared to simple proline derivatives.

Cinchonidine-derived bifunctional amino-squaramide catalysts represent another significant advancement in this field [3]. These systems combine the nucleophilic activation provided by the pyrrolidine nitrogen with additional hydrogen-bonding sites, enabling dual activation of both reaction partners. Experimental data indicate that these catalysts can achieve enantioselectivities exceeding 90% in cascade reactions involving N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones [3].

The mechanistic understanding of these transformations has been further enhanced through computational studies, which have provided insights into the transition state geometries and energy profiles associated with different catalyst architectures [8]. These investigations have identified key structural features that contribute to high selectivity, including the importance of conformational rigidity and the spatial arrangement of activating functional groups.

Stereoselective Aldol Condensation Protocols

Stereoselective aldol condensation reactions catalyzed by proline-mimetic systems have emerged as particularly effective methods for constructing the complex stereochemical arrays found in pyrrolidinecarboxamide targets [9] [10] [11]. These protocols enable the formation of new carbon-carbon bonds while simultaneously establishing multiple stereogenic centers with high levels of control.

The development of highly diastereoselective and enantioselective aldol protocols has been facilitated through systematic optimization of reaction conditions and catalyst design [10] [11]. Metal-free systems utilizing chiral salen and salalen ligands have demonstrated exceptional performance in these transformations. The salen ligand system (3a) provides access to syn-(S,S)-configured products with 97% yield, 8:1 diastereoselectivity, and 99% enantioselectivity, while the corresponding salalen ligand (4a) affords anti-(S,R)-products with 98% yield, 10:1 diastereoselectivity, and 98% enantioselectivity [10].

These catalyst systems operate through a catalyst-controlled mechanism that enables access to all four possible stereoisomeric products simply through appropriate ligand selection [10]. This stereodivergent approach represents a significant advancement in synthetic efficiency, as it eliminates the need for substrate-controlled strategies that often require extensive structural modifications.

The reaction scope of these aldol protocols encompasses a broad range of aldehyde and ketone substrates [11]. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents participate effectively in these transformations. Additionally, α-branched aldehydes, which represent particularly challenging substrates due to increased steric hindrance, can be successfully employed using optimized reaction conditions [12].

Natural deep eutectic solvent (NADES) systems have also been explored as environmentally benign media for stereoselective aldol reactions [13]. These bio-renewable solvents, composed of naturally occurring compounds such as choline chloride and organic acids, provide an attractive alternative to conventional organic solvents while maintaining high levels of stereochemical control. Reactions conducted in NADES media typically afford anti-configured products as the major diastereomer with enantioselectivities ranging from 85-95% [13].

The optimization of reaction parameters in aldol condensations has revealed several critical factors that influence both reactivity and selectivity. Temperature control is particularly important, with reactions conducted at 4°C often providing superior diastereoselectivity compared to room temperature conditions [6]. The addition of water as a co-solvent has been shown to enhance both reaction rate and stereoselectivity, with optimal results obtained using one equivalent of water relative to the aldehyde substrate [6].

Transition Metal-Mediated Synthetic Approaches

Transition metal-catalyzed methodologies have provided complementary approaches to the synthesis of pyrrolidinecarboxamide derivatives, offering unique reactivity patterns and the ability to form complex molecular architectures through direct functionalization strategies [14] [15] [16]. These methods are particularly valuable for late-stage modifications and the construction of highly substituted pyrrolidine frameworks.

Palladium-Catalyzed Carbonylation Techniques

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the direct synthesis of pyrrolidonecarboxamide derivatives through carbon-hydrogen bond functionalization [17] [18]. These transformations enable the incorporation of carbonyl functionality while simultaneously forming the pyrrolidine ring system, representing an efficient convergent approach to complex targets.

The development of palladium-catalyzed γ-carbonylation protocols utilizing oxalyl amide directing groups has provided access to pyrrolidone frameworks with high levels of regioselectivity [17]. These reactions proceed through a well-defined catalytic cycle involving carbon-hydrogen bond activation, carbon monoxide insertion, and reductive elimination to form the desired carbonylated products.

Optimization studies have identified several critical parameters that influence the efficiency of these carbonylation reactions [17]. The choice of palladium precursor is particularly important, with palladium(II) acetate providing optimal results when used in conjunction with silver acetate as an oxidant. The reaction typically requires elevated temperatures (140°C) and carbon monoxide atmosphere (1 atm) to achieve acceptable conversion rates.

The role of carboxylic acid additives has been found to be crucial for achieving high yields in these transformations [17]. Systematic screening of different carboxylic acids revealed that 3-(trifluoromethyl)benzoic acid provides the most effective promotion, resulting in yields of 85% compared to 22% in the absence of additive. This dramatic improvement is attributed to the ability of the electron-deficient aromatic acid to stabilize palladium intermediates during the catalytic cycle while simultaneously facilitating the carbon-hydrogen activation step.

The substrate scope of palladium-catalyzed carbonylation encompasses a diverse range of oxalyl amide-protected amine derivatives [17]. Primary aliphatic amines bearing β-substituents participate effectively in these reactions, providing the corresponding pyrrolidones in good to excellent yields (60-85%). Substrates containing ester functionality are well-tolerated, enabling the synthesis of highly functionalized products suitable for further elaboration.

Benzylamine derivatives represent another important substrate class for palladium-catalyzed carbonylation [17]. These reactions proceed through γ-carbon-hydrogen activation to form benzolactam products in good yields (70-90%). The electronic properties of aromatic substituents have minimal impact on reaction efficiency, with both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, cyano) groups providing comparable yields.

Scale-up studies have demonstrated the practical utility of these carbonylation protocols [17]. Gram-scale reactions proceed with only modest decreases in yield (72% vs 85% on small scale), indicating that these methods are suitable for preparative applications. The oxalyl amide directing group can be readily removed under basic conditions (50°C), providing access to the free pyrrolidone products.

Hydrosilane-Mediated Reductive Amination Processes

Metal-free reductive amination protocols utilizing hydrosilane reducing agents have provided practical and environmentally benign approaches to pyrrolidinecarboxamide synthesis [19] [20] [21]. These methods offer significant advantages in terms of functional group tolerance, operational simplicity, and the avoidance of toxic metal hydrides commonly employed in conventional reductive amination procedures.

The development of hydrosilatrane-mediated reductive amination has enabled efficient access to both secondary and tertiary amine products under mild reaction conditions [19]. This hypervalent silicon reagent exhibits enhanced hydridic character compared to conventional silanes, enabling direct reduction of iminium intermediates without requiring additional activators.

Mechanistic investigations have revealed that hydrosilatrane operates through a Lewis base-activated pathway [20] [21]. The initial step involves coordination of a nucleophilic activator (such as pyridine or the amine substrate itself) to the silicon center, followed by hydride transfer to the iminium carbon atom. Computational studies using density functional theory have identified the hydride transfer step as the rate-limiting process, with an activation barrier of approximately 16 kcal/mol [20].

The synthetic scope of hydrosilatrane-mediated reductive amination is remarkably broad, encompassing both aldehyde and ketone substrates with excellent functional group tolerance [19]. Aromatic aldehydes bearing nitro, cyano, ester, and olefinic substituents participate effectively in these reactions without competing reduction of these potentially reducible groups. The method demonstrates excellent chemoselectivity, with aldehydes being preferentially reduced over ketones in competition experiments [19].

Optimization studies have identified optimal reaction conditions for different substrate combinations [19]. Tertiary amine formation from aldehydes and secondary amines proceeds efficiently under solvent-free conditions at 70°C with overnight reaction times, providing yields of 85-95%. Secondary amine synthesis requires the use of acetic acid as solvent to protonate the initially formed imine intermediate, enabling subsequent reduction at room temperature within one hour.

The application of hydrosilatrane methodology to ketone substrates requires slightly modified conditions due to the lower electrophilicity of ketone-derived iminium species [19]. These reactions typically proceed at 70°C in the presence of small amounts of organic solvent (acetonitrile or chloroform) to ensure adequate solubility of the hydrosilatrane reagent. Yields for ketone reductive amination generally range from 65-85%, with cyclic ketones providing superior results compared to acyclic analogues.

The environmental advantages of hydrosilatrane-mediated reductive amination are particularly noteworthy [19]. Upon aqueous workup, the silane reagent is hydrolyzed to form silicon dioxide and triethanolamine, both of which are environmentally benign byproducts. This contrasts favorably with conventional metal hydride reducing agents, which often generate toxic waste streams requiring specialized disposal procedures.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

(2S)-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide

Dates

Modify: 2023-08-16

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